molecular formula C10H12BrN B3038104 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 742100-16-9

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3038104
CAS No.: 742100-16-9
M. Wt: 226.11 g/mol
InChI Key: NKEKGQRGDBWFBU-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline (CAS: 22190-35-8) is a brominated tetrahydroquinoline derivative characterized by a bicyclic structure with a bromine atom at the 6-position and a methyl group at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and inflammatory pathways. Its structural features—a partially saturated quinoline ring and electron-withdrawing bromine substituent—influence its physicochemical properties and reactivity .

Properties

IUPAC Name

6-bromo-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEKGQRGDBWFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of 6-substituted-1-methyl-1,2,3,4-tetrahydroquinoline derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and the tetrahydroquinoline core play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Tetrahydroquinoline Scaffold

The tetrahydroquinoline core allows extensive modifications, leading to diverse biological and chemical profiles. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Key Properties/Applications Synthesis Yield/Data Reference
6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline 6-Br, 1-CH₃ Intermediate for CNS-targeting agents IR (3415 cm⁻¹, NH stretch)
6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (61) 6-Br, 1-(piperidin-4-yl) Enhanced lipophilicity for blood-brain barrier penetration Yield: 63.8% (chromatography)
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride 6-Br, 4,4-(CH₃)₂, HCl salt Improved solubility (hydrochloride form) CAS: 135631-91-3
6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline 6-Br, 3,3-(CH₃)₂ Steric hindrance alters reactivity CAS: 184041-19-8
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 6-Br, 3-COOH Chelation potential for metal-binding applications Mol. Wt.: 256.099
Key Observations :
  • Bromine Position : The 6-bromo substituent is conserved across analogues, contributing to electron-deficient aromatic systems that influence nucleophilic substitution reactivity.
  • Methyl vs. Bulkier Groups : The 1-methyl group in the target compound reduces steric hindrance compared to piperidine or dimethyl substituents, favoring synthetic accessibility .
  • Salt Forms : Hydrochloride salts (e.g., CAS 135631-91-3) enhance aqueous solubility, critical for pharmacokinetic optimization .
Table 2: Reaction Efficiency Comparison
Reaction Type Substrate Yield Conditions
Bromination (NBS/DMF) 1-Methyltetrahydroquinoline 58% RT, 12 hrs
Reductive Amination 1,2,3,4-Tetrahydroquinoline + Piperidine 63.8% NaBH(OAc)₃, AcOH
Hydrochloride Salt Formation 4,4-Dimethyltetrahydroquinoline 95% HCl gas in Et₂O

Spectroscopic and Computational Insights

  • IR/NMR Data: The NH stretch at 3415 cm⁻¹ in 6-bromo-1,2,3,4-tetrahydroquinoline (2r) confirms the tetrahydroquinoline structure, while methyl groups show characteristic δ 1.47 ppm (¹H NMR) .
  • Theoretical Studies: DFT calculations on 6-methyltetrahydroquinoline reveal that bromine's electronegativity increases the HOMO-LUMO gap (4.5 eV vs. 3.8 eV for methyl derivatives), reducing electrophilicity .

Biological Activity

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a bromine atom at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline framework. Its molecular formula is C10H10BrN, and it has a molecular weight of approximately 240.1 g/mol. The biological activity of this compound is primarily explored in medicinal chemistry, particularly in the context of anticancer research and other therapeutic applications.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. These interactions may include:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on receptors that regulate cellular signaling pathways.
  • DNA Interaction : The compound might interact with DNA, leading to alterations in gene expression or induction of apoptosis in cancer cells.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that this compound possesses cytotoxic effects against various cancer cell lines such as HeLa and HT29 cells. The mechanism may involve induction of apoptosis and interference with cellular signaling pathways .
  • Anti-inflammatory Effects : Similar compounds in the tetrahydroquinoline class have been identified as potent inhibitors of NF-κB transcriptional activity, which plays a crucial role in inflammatory processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives against human cancer cell lines. Among them, this compound demonstrated significant cytotoxicity with IC50 values indicating effectiveness against multiple cancer types .
  • NF-κB Inhibition :
    • Research focused on the inhibition of LPS-induced NF-κB transcriptional activity demonstrated that derivatives of tetrahydroquinolines could effectively reduce inflammatory responses in vitro. The brominated derivative showed enhanced activity compared to non-brominated counterparts.

Comparative Analysis

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 6; Methyl at position 1Anticancer; Anti-inflammatory
5-Bromo-2-methylquinolineBromine at position 5; Different ring structureVaries; Less studied
7-Bromo-1-(methylsulfonyl)-1,2-dihydroquinolineBromine at position 7; Sulfonyl groupPotentially different reactivity
6-Bromo-2-methyl-1H-indoleIndole structure; Different heterocycleAntimicrobial; Anticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via reductive amination using sodium triacetoxyborohydride and acetic acid, starting from 1,2,3,4-tetrahydroquinoline and methyl-substituted ketones. For example, 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (compound 58) was synthesized with a 63.8% yield after purification by chromatography .
  • Characterization : Structural confirmation relies on 1^1H NMR (e.g., δ 7.13 ppm for aromatic protons) and ESI-MS (e.g., m/z 325.1 [M+1]) to verify purity and molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : The compound is harmful via inhalation, skin contact, or ingestion. Use PPE (gloves, lab coat), work in a fume hood, and avoid light exposure due to potential photodegradation .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. How is the purity of this compound validated in laboratory settings?

  • Analytical Methods : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard. For derivatives like tert-butyl 3-(6-Bromo-3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-1-carboxylate, NMR splitting patterns (e.g., J = 9.0 Hz for coupling constants) confirm stereochemical integrity .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the yield of this compound derivatives?

  • Optimization Strategies :

  • Solvent : DMF enhances reactivity in bromination reactions (e.g., NBS in DMF for compound 61 synthesis) .
  • Temperature : Reactions at 0–25°C improve selectivity for tertiary amine derivatives, reducing side products .
    • Data Table :
DerivativeReaction Time (h)Yield (%)Key Conditions
Compound 581263.8NaBH(OAc)3_3, AcOH, RT
Compound 61672NBS, DMF, 25°C

Q. What structural analogs of this compound exhibit comparable bioactivity, and how are they designed?

  • Analog Design : Fluorinated analogs (e.g., 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline) are synthesized via similar reductive amination, with bioactivity assessed via in vitro assays (e.g., antimicrobial activity) .
  • Comparative Analysis : Bromine at position 6 enhances electrophilic reactivity compared to 7-Bromo-3,4-dihydroquinolin-2(1H)-one, as shown in docking studies with enzyme targets .

Q. How can contradictory NMR data for 6-Bromo-1-methyl derivatives be resolved?

  • Troubleshooting :

  • Deuterated Solvents : Use CDCl3_3 to avoid signal splitting from residual protons.
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., δ 2.71 ppm for methylene groups in compound 63 aligns with B3LYP/6-31G* models) .

Data Contradictions and Resolution

  • Synthesis Yields : Variations in yields (e.g., 63.8% for compound 58 vs. 72% for compound 61) highlight the impact of substituent bulkiness on reaction efficiency .
  • Structural Similarity : Analogous compounds like 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline (Similarity Index: 0.82) show reduced steric hindrance, enabling higher yields in alkylation reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

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